methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a sulfamoyl group, two furan rings, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde and furan-3-carbaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.
Sulfamoylation: The hydroxyethyl intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.
Carbamoylation: Finally, the sulfamoyl derivative is reacted with methyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbamate and sulfamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild to moderate temperatures, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan rings, potentially forming furanones.
Reduction: Reduced forms of the carbamate and sulfamoyl groups, potentially forming amines and alcohols.
Substitution: New compounds with substituted sulfonamide groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the furan rings and sulfamoyl group, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies would be required to confirm these effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets through its functional groups makes it a promising candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its sulfamoyl and carbamate groups, potentially inhibiting or activating specific pathways. The furan rings could also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-furylmethyl)sulfamoyl)phenyl)carbamate: Similar structure but with a different substitution pattern on the furan ring.
Methyl (4-(N-(2-(thiophen-2-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Contains a thiophene ring instead of a furan ring.
Methyl (4-(N-(2-(pyridin-2-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of two furan rings, which can significantly influence its chemical reactivity and biological activity. The combination of these rings with the sulfamoyl and carbamate groups provides a distinct set of properties that can be leveraged in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQSBDRPNOJNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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